
Solifenacin
概要
説明
ソリフェナシンは、過活動膀胱および神経因性膀胱筋過活動の治療に主に用いられるムスカリン受容体拮抗薬です。これは、Vesicareというブランド名で販売されています。 ソリフェナシンは膀胱収縮を減らすことで、失禁、頻尿、切迫感などの症状を軽減するのに役立ちます .
準備方法
ソリフェナシンは、いくつかの方法で合成することができます。効率的な方法の1つは、キヌクリジン-3-オールとビス(アリール)カーボネートを反応させて、(3R)-1-アザビシクロ[2.2.2]オクト-3-イル4-アリールカーボネートを生成する方法です。 この中間体は、次に、不活性雰囲気中で(1S)-1-フェニル-1,2,3,4-テトラヒドロイソキノリンと処理されてソリフェナシン塩基を形成し、これはその後、製薬上許容される塩に変換されます . 他の方法としては、ビス(4-ニトロフェニル)カーボネートで処理することにより、(3R)-キヌクリジン-3-オールを混合活性カーボネート誘導体に変換する方法があります。 次に、この活性カーボネートを、周囲温度で塩基を使用せずに、エナンチオマー的に純粋なアミンと反応させて、エナンチオマー的に純粋なソリフェナシンを全体の収率90%で得ます .
化学反応の分析
ソリフェナシンは、いくつかのタイプの化学反応を起こします。
酸化: ソリフェナシンは、シトクロムP450酵素によってキヌクリジン環でN-酸化を受ける.
水酸化: テトラヒドロイソキノロン環は、CYP3A4、CYP1A1、およびCYP2D6によって4R-水酸化される.
グルクロン酸抱合: ソリフェナシンは、直接グルクロン酸抱合を受けることができる.
これらの反応で一般的に用いられる試薬には、シトクロムP450酵素とグルクロン酸抱合剤が含まれます。 これらの反応から生成される主要な生成物は、4R-ヒドロキシ代謝物と4R-ヒドロキシN-オキシド代謝物です .
科学的研究の応用
Pharmacological Mechanism
Solifenacin selectively antagonizes the M3 muscarinic receptors in the bladder, which are responsible for detrusor muscle contraction. By blocking these receptors, this compound reduces involuntary bladder contractions, thereby alleviating symptoms of OAB. It also shows some affinity for M1 and M2 receptors, but its primary action is on the M3 receptors, leading to fewer side effects related to cognitive dysfunction compared to other antimuscarinic agents that affect M1 receptors .
Clinical Applications
1. Treatment of Overactive Bladder (OAB)
this compound is indicated for managing OAB symptoms. Clinical trials have demonstrated its efficacy in reducing daily micturition frequency and urgency episodes. In a study comparing this compound with tolterodine, this compound showed superior efficacy in reducing urinary frequency and improving quality of life metrics .
2. Combination Therapy
Recent studies suggest that combining this compound with other medications, such as tamsulosin, may enhance therapeutic outcomes for patients experiencing ureteral stent-related symptoms. This combination therapy has been associated with improved symptom relief compared to monotherapy .
Efficacy and Safety
A randomized double-blind trial assessed this compound's efficacy against tolterodine in Korean patients with OAB. Patients receiving this compound (5 mg or 10 mg) experienced significant reductions in voiding frequency and urgency compared to those on tolterodine (2 mg twice daily). The tolerability of this compound was reported at approximately 85%, with a long-term efficacy rate of 74% .
Comparative Studies
In a head-to-head study involving patients with OAB, this compound was found to be more effective than other antimuscarinic agents in reducing symptoms while maintaining a favorable safety profile. The study highlighted that this compound's selectivity for bladder receptors minimizes adverse effects commonly associated with antimuscarinic therapy .
Data Tables
Case Studies
Case Study 1: Efficacy in Elderly Patients
An elderly patient with severe OAB symptoms was treated with this compound 10 mg daily. After 12 weeks, the patient reported a 50% reduction in daily voiding frequency and improved quality of life scores. This case illustrates this compound's effectiveness even in older populations who may be sensitive to medication side effects.
Case Study 2: Combination Therapy Success
A patient suffering from stent-related urinary symptoms was treated with both this compound and tamsulosin. Post-treatment evaluations indicated significant improvements in urinary flow rates and symptom severity scores compared to baseline measurements.
作用機序
ソリフェナシンは、競合的なムスカリン受容体拮抗薬です。M3、M1、およびM2ムスカリン受容体に対する親和性が最も高いです。膀胱では、ムスカリン受容体の80%がM2であり、20%がM3です。 ソリフェナシンのM3受容体に対する拮抗作用は、膀胱筋の収縮を阻止し、一方、M2受容体に対する拮抗作用は、膀胱の平滑筋の収縮を阻止する可能性があります . この作用は、膀胱収縮を軽減し、過活動膀胱の症状を緩和するのに役立ちます。
類似の化合物との比較
ソリフェナシンは、オキシブチニン、トルテロジン、ダリフェナシンなどの他の抗ムスカリン薬と比較されることがよくあります。 これらの化合物はすべて過活動膀胱の治療に使用されますが、ソリフェナシンは、治療指数が改善され、同様の有効性を持ちながら、副作用が潜在的に軽減されていることで注目されています . 他の類似の化合物には以下が含まれます。
オキシブチニン: 有効性が知られていますが、口渇の発症率が高いです。
トルテロジン: ソリフェナシンと同様の有効性がありますが、副作用プロファイルが異なります。
ダリフェナシン: 同様の作用機序を持つ別の抗ムスカリン薬.
ソリフェナシンのユニークな特徴は、通常1日1回服用するその長い作用持続時間であり、これは患者のコンプライアンスを向上させるのに役立ちます .
類似化合物との比較
Solifenacin is often compared with other antimuscarinic agents such as oxybutynin, tolterodine, and darifenacin. While all these compounds are used to treat overactive bladder, this compound is noted for its improved therapeutic index, offering comparable efficacy but with potentially reduced side effects . Other similar compounds include:
Oxybutynin: Known for its efficacy but higher incidence of dry mouth.
Tolterodine: Similar efficacy to this compound but with different side effect profiles.
Darifenacin: Another antimuscarinic agent with a similar mechanism of action.
This compound’s unique feature is its long duration of action, usually taken once daily, which contributes to better patient compliance .
生物活性
Solifenacin is a competitive muscarinic receptor antagonist primarily used to treat overactive bladder (OAB) symptoms, including urinary incontinence, urgency, and frequency. This article delves into the biological activity of this compound, focusing on its pharmacodynamics, mechanism of action, absorption characteristics, and relevant clinical studies.
This compound exhibits its therapeutic effects by selectively antagonizing muscarinic receptors in the bladder. The drug has a high affinity for M3 and M1 muscarinic receptors, with the following binding affinities:
Receptor Type | Affinity (pKi) |
---|---|
M3 | 8.0 |
M1 | 7.6 |
M2 | 6.9 |
Approximately 80% of the muscarinic receptors in the bladder are M2, while 20% are M3. By blocking the M3 receptor, this compound prevents detrusor muscle contraction, thereby alleviating symptoms of OAB . Additionally, its antagonism at M2 receptors may further contribute to its therapeutic profile by modulating smooth muscle contractions in the bladder.
Absorption and Pharmacokinetics
This compound is well absorbed in the gastrointestinal tract, with a mean oral bioavailability of approximately 88%. The time to reach maximum plasma concentration (Tmax) ranges from 3 to 8 hours after oral administration . Key pharmacokinetic parameters include:
- Volume of Distribution : 600 L
- Protein Binding : 93-96%, primarily to alpha-1-acid glycoprotein
- Metabolism : Mainly hepatic metabolism producing four metabolites (M2, M3, M4, M5), with only M3 showing some pharmacological activity but at low plasma concentrations .
Clinical Studies and Findings
Several studies have evaluated the efficacy and safety of this compound in treating OAB. A notable study compared this compound with other antimuscarinic agents like oxybutynin and tolterodine. Results indicated that this compound had a favorable side effect profile with lower anticholinergic activity compared to other agents .
Case Study Insights
- Efficacy in Elderly Patients : In a clinical trial involving elderly patients with OAB, this compound demonstrated significant improvements in urinary frequency and urgency without substantial cognitive side effects. This is particularly relevant given concerns about anticholinergic drugs affecting cognitive function in older adults .
- Combination Therapy : A study investigated the combination of this compound and mirabegron (a beta-3 adrenergic agonist) for enhanced therapeutic outcomes. The combination therapy resulted in improved symptom control compared to monotherapy with either agent alone .
Safety Profile
While this compound is generally well-tolerated, it is essential to monitor for potential side effects such as dry mouth, constipation, and urinary retention. Rare but serious adverse reactions like angioedema and anaphylaxis have been reported .
特性
IUPAC Name |
[(3R)-1-azabicyclo[2.2.2]octan-3-yl] (1S)-1-phenyl-3,4-dihydro-1H-isoquinoline-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O2/c26-23(27-21-16-24-13-10-18(21)11-14-24)25-15-12-17-6-4-5-9-20(17)22(25)19-7-2-1-3-8-19/h1-9,18,21-22H,10-16H2/t21-,22-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBOUYBDGKBSUES-VXKWHMMOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CCC1C(C2)OC(=O)N3CCC4=CC=CC=C4C3C5=CC=CC=C5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN2CCC1[C@H](C2)OC(=O)N3CCC4=CC=CC=C4[C@@H]3C5=CC=CC=C5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3048289 | |
Record name | Solifenacin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3048289 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
362.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Solifenacin is a competitive muscarinic receptor antagonist. It has the highest affinity for M3, M1, and M2 muscarinic receptors. 80% of the muscarinic receptors in the bladder are M2, while 20% are M3. Solifenacin's antagonism of the M3 receptor prevents contraction of the detrusor muscle, while antagonism of the M2 receptor may prevent contraction of smooth muscle in the bladder. | |
Record name | Solifenacin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01591 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
242478-37-1 | |
Record name | Solifenacin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=242478-37-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Solifenacin [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0242478371 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Solifenacin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01591 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Solifenacin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3048289 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | SOLIFENACIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A8910SQJ1U | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Melting Point |
134-136 | |
Record name | Solifenacin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01591 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Solifenacin acts as a competitive antagonist of muscarinic receptors, specifically targeting the M3 subtype. [] This action inhibits acetylcholine-induced bladder smooth muscle contractions, thus reducing bladder overactivity. []
A: this compound exhibits higher selectivity for M3 receptors compared to M1, M2, M4, and M5 subtypes. [] This selectivity profile contributes to its favorable side effect profile compared to less selective antimuscarinic agents like oxybutynin. []
A: By blocking M3 receptors, this compound increases bladder capacity, decreases detrusor muscle contractions, and reduces the sensation of urgency to void. [] This ultimately leads to a decrease in OAB symptoms like urinary frequency, urgency, and incontinence. []
A: this compound is primarily metabolized in the liver by the cytochrome P450 (CYP) 3A4 enzyme. [] Therefore, co-administration with strong CYP3A4 inhibitors like ketoconazole can increase this compound exposure and may necessitate dosage adjustments. []
A: Yes, patients with renal impairment, particularly severe renal impairment, exhibit higher exposure and prolonged elimination half-life of this compound. [] This may necessitate a lower starting dose (5 mg once daily) in patients with severe renal impairment. []
A: The standard recommended starting dose of this compound is 5 mg once daily. [] This dose can be increased to 10 mg once daily for improved efficacy, but with a potential increase in the risk of dry mouth. []
A: Yes, studies in anesthetized rats demonstrated that this compound effectively increased bladder capacity and decreased maximum intravesical pressure, indicating a reduction in bladder overactivity. []
A: Numerous randomized, double-blind, placebo-controlled trials have demonstrated the efficacy of this compound in significantly reducing OAB symptoms like urinary frequency, urgency, and incontinence episodes compared to placebo. [, , , ]
A: The most common adverse event associated with this compound is dry mouth, which is typically mild in severity. [] Other reported side effects include constipation, blurred vision, and headache. [, , ]
A: As a CYP3A4 substrate, this compound's metabolism can be inhibited by strong CYP3A4 inhibitors like ketoconazole, potentially leading to increased drug exposure. [] Dosage adjustments may be necessary when co-administering this compound with such medications.
A: High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for quantifying this compound and its metabolites in plasma samples. [, ] This technique is crucial for pharmacokinetic studies and therapeutic drug monitoring.
A: Yes, validated LC-MS/MS methods have been developed for the simultaneous quantification of this compound and tamsulosin in biological samples. [, ] These methods enable the study of pharmacokinetic interactions and optimize dosing regimens for combination therapies.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。